Urea, [(3-chlorophenyl)phenylmethyl]-, also known as Galodif®, is a synthetic organic compound classified as a substituted urea derivative. It has garnered significant interest in scientific research due to its anticonvulsant properties [, , ]. This compound is a result of screening efforts among numerous linear and cyclic urea derivatives [, ].
The compound is synthesized from urea, a naturally occurring organic compound primarily found in mammalian urine and produced during protein metabolism. Urea itself is classified as a diamide of carbonic acid, with the general formula . The specific compound [(3-chlorophenyl)phenylmethyl]urea contains additional aromatic groups that modify its chemical behavior and applications.
The synthesis of [(3-chlorophenyl)phenylmethyl]urea typically involves the reaction of 3-chlorobenzyl chloride with urea in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through nucleophilic substitution where the amine group in urea attacks the electrophilic carbon in the benzyl chloride, forming the desired product.
The molecular structure of [(3-chlorophenyl)phenylmethyl]urea can be represented as follows:
[(3-chlorophenyl)phenylmethyl]urea can participate in various chemical reactions due to its functional groups:
The mechanism of action for [(3-chlorophenyl)phenylmethyl]urea largely depends on its application context:
[(3-chlorophenyl)phenylmethyl]urea has potential applications across various fields:
Urea, [(3-chlorophenyl)phenylmethyl]- (CAS: 117211-21-9) is systematically named as N-[(3-chlorophenyl)(phenyl)methyl]urea under IUPAC conventions [7]. Its molecular formula is C14H13ClN2O, with a molar mass of 260.72 g/mol [1] [7]. The structure features a central urea group (–NH–C(=O)–NH–) tethered to a benzhydryl moiety with a meta-chloro substituent on one phenyl ring. This chlorophenyl group significantly influences electronic properties, evidenced by a predicted pKa of 12.68 ± 0.46, indicating moderate basicity at the urea nitrogen [7].
The molecular architecture enables dual hydrogen-bond donor capacity via urea N–H groups and acceptor capability through the carbonyl oxygen. This facilitates interactions with biological targets like the cannabinoid receptor CB1, where such hydrogen-bonding networks are critical for allosteric modulation [2] [6].
Table 1: Molecular Identifiers of Urea, [(3-chlorophenyl)phenylmethyl]-
Identifier Type | Value |
---|---|
CAS Registry No. | 117211-21-9 |
PubChem CID | 2850919 |
Molecular Formula | C14H13ClN2O |
IUPAC Name | N-[(3-Chlorophenyl)(phenyl)methyl]urea |
Molar Mass | 260.72 g/mol |
Crystallography: Single-crystal X-ray diffraction reveals that this urea derivative crystallizes in orthorhombic (e.g., P212121) or monoclinic (e.g., P21/c) systems, with dihedral angles of 38.5°–83.6° between aromatic rings and the urea plane [6] [9]. The meta-chlorophenyl ring exhibits near-coplanarity with its C–Cl bond (deviation < 5°), while intermolecular N–H···O hydrogen bonds form extended networks (bond length: 2.025–2.174 Å, angle: 149°–155°) [6] [9]. These interactions stabilize the crystal lattice and mimic potential target-binding conformations.
Spectroscopy:
Table 2: Key Crystallographic and Spectroscopic Parameters
Technique | Key Findings |
---|---|
X-ray Diffraction | Space group: P21/c; H-bond: N–H···O (2.025 Å, 155°); Dihedral angle: 69.6° between aryl rings |
FT-IR Spectroscopy | ν(N–H): 3,280 cm−1; ν(C=O): 1,642 cm−1; ν(C–Cl): 745 cm−1 |
1H NMR | Benzhydryl CH: δ 5.92 (s, 1H); Aryl H: δ 7.2–7.4 (m, 9H) |
Replacing the benzhydryl group with phenethylamine (e.g., N-(3-chlorophenyl)-N′-(1-phenylethyl)urea) reduces conformational rigidity. This modification diminishes CB1 allosteric modulation potency, as phenethyl analogs exhibit 10-fold lower IC50 values in calcium mobilization assays (pIC50 = 5.8) versus benzhydryl derivatives [2] . The benzhydryl moiety’s planar chirality and steric bulk enhance target engagement, evidenced by RTICBM-189 (a 3-chloro phenethyl analog) achieving higher brain exposure (brain/plasma Kp = 2.0) [2].
1.3.2. Meta- vs. Para-Chloro Substitution
Positional isomerism profoundly affects activity:
The benzhydrylic carbon creates a stereogenic center, making enantiomers pharmacologically distinct. Enantiopure synthesis via chiral camphorsulfonyl chlorides confirms differential anticonvulsant activity in analogs like Galodif (1-((3-chlorophenyl)(phenyl)methyl)urea) [4]. Molecular docking suggests the (R)-enantiomer optimally fits CB1’s allosteric site, explaining its enhanced efficacy in attenuating cocaine-seeking behavior in rats [2] [4].
Table 3: Structural Analogs and Biological Potency
Compound | Structural Feature | CB1 pIC50 | Key Property |
---|---|---|---|
Urea, [(3-chlorophenyl)phenylmethyl]- | Benzhydryl, m-Cl | 7.2–7.5 | High brain permeation (Kp = 2.0) |
N-(3-Chlorophenyl)-N′-(1-phenylethyl)urea | Phenethylamine, m-Cl | 5.8 | Reduced metabolic stability |
1-(4-Chlorophenyl)-3-phenethylurea | Phenethyl, p-Cl | 6.3 | Moderate cAMP inhibition |
Galodif ((R)-enantiomer) | Chiral benzhydryl, m-Cl | N/A | Anticonvulsant activity |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: